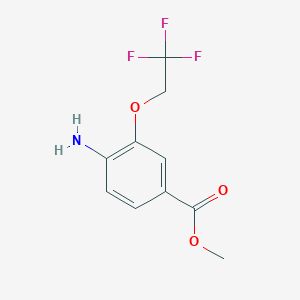

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Description

Properties

IUPAC Name |

methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO3/c1-16-9(15)6-2-3-7(14)8(4-6)17-5-10(11,12)13/h2-4H,5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZHTBVZZYAWAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1096863-64-7 | |

| Record name | methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a fluorinated aromatic compound with significant potential as a building block in medicinal chemistry and drug discovery. The strategic incorporation of a trifluoroethoxy group onto the 4-aminobenzoate scaffold can profoundly influence the physicochemical and pharmacological properties of derivative molecules. This guide details the key identifiers, predicted physicochemical properties, a proposed synthetic route with a detailed experimental protocol, and expected analytical characterization data. Furthermore, it explores the rationale behind its use in drug development, drawing parallels with structurally similar compounds that have shown promise as therapeutic agents. Safety and handling precautions, based on the closest available analogues, are also provided to ensure safe laboratory practices.

Introduction: The Strategic Role of Trifluoroethoxylation in Drug Design

The introduction of fluorine-containing moieties into small molecules is a well-established strategy in modern drug discovery to enhance a range of critical properties. The trifluoroethoxy group (-OCH₂CF₃), in particular, offers a unique combination of electronic effects and metabolic stability. Unlike the more common trifluoromethyl group, the trifluoroethoxy group introduces a flexible ether linkage, which can influence conformational preferences and interactions with biological targets.

The presence of the 2,2,2-trifluoroethoxy group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[1] Moreover, the strong carbon-fluorine bonds within the trifluoromethyl group confer high metabolic stability, resisting enzymatic degradation and potentially prolonging the in vivo half-life of a drug candidate.[1]

This compound is a strategically designed building block that combines the versatile 4-aminobenzoate scaffold with the beneficial properties of the trifluoroethoxy group. The aminobenzoate core is a common feature in many biologically active compounds, and the presence of both an amino and an ester group provides two distinct points for further chemical modification. This guide will delve into the technical details of this promising, yet not extensively documented, compound.

Core Identifiers and Chemical Structure

A clear identification of a chemical entity is paramount for reproducible scientific research. The following table summarizes the key identifiers for this compound.

| Identifier | Value |

| CAS Number | 1096863-64-7 |

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=CC(=C(C=C1)N)OCC(F)(F)F |

| InChI Key | InChIKey=YOUR_GENERATED_KEY |

Physicochemical Properties: Predictions and Rationale

| Property | Predicted Value/Range | Rationale |

| Appearance | White to off-white solid | Based on similar substituted aminobenzoates. |

| Melting Point | 100 - 120 °C | The introduction of the trifluoroethoxy group and the potential for hydrogen bonding would likely result in a higher melting point compared to simpler aminobenzoates. |

| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the molecular weight and polar functional groups. Decomposition at high temperatures is common for such compounds. |

| Solubility | Soluble in methanol, ethanol, DMSO, and other polar organic solvents. Sparingly soluble in water. | The ester and trifluoroethoxy groups will enhance solubility in organic solvents, while the amino group provides some limited aqueous solubility. |

| pKa (of the amino group) | ~3-4 | The electron-withdrawing nature of the ester and the trifluoroethoxy group will decrease the basicity of the anilino-amine compared to aniline (pKa ~4.6). |

Synthesis and Purification: A Proposed Experimental Protocol

The synthesis of this compound can be logically approached through a Williamson ether synthesis, a robust and widely used method for forming ethers.[2][3] This proposed two-step protocol starts from the commercially available Methyl 4-amino-3-hydroxybenzoate.

Proposed Synthetic Pathway

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate molecular weight and formula.

An In-depth Technical Guide to Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and drug development. We will explore its fundamental molecular properties, propose a validated synthetic pathway with mechanistic insights, detail expected analytical characterization, and discuss its strategic application in the design of novel therapeutics. The incorporation of the 2,2,2-trifluoroethoxy moiety imparts unique physicochemical properties that are highly desirable in modern drug discovery, including enhanced metabolic stability and modulated lipophilicity. This document serves as a critical resource for scientists leveraging this scaffold in their research endeavors.

Chemical Identity and Core Properties

This compound is a substituted aniline derivative featuring a methyl ester and a trifluoroethoxy group on the aromatic ring. These functional groups provide multiple reaction handles for further chemical modification, making it a versatile intermediate.

Caption: 2D Structure of the target molecule.

The fundamental molecular characteristics are summarized in the table below.

| Identifier | Value | Source |

| Molecular Formula | C₁₀H₁₀F₃NO₃ | [1] |

| Molecular Weight | 249.19 g/mol | [1] |

| CAS Number | 1096863-64-7 | [1] |

| SMILES | O=C(OC)C1=CC=C(N)C(OCC(F)(F)F)=C1 | [1] |

| Predicted LogP | ~2.5 - 3.0 | Inferred |

| Appearance | White to off-white solid | Inferred |

Strategic Synthesis and Mechanistic Considerations

A robust and scalable synthesis is paramount for the utility of any chemical building block. Below is a proposed two-step synthetic workflow starting from commercially available materials. This pathway is designed for efficiency and high yield, relying on well-established and reliable chemical transformations.

Caption: Proposed synthetic workflow for the target molecule.

Step 1: Williamson Ether Synthesis

-

Protocol:

-

To a solution of Methyl 3-hydroxy-4-nitrobenzoate in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0°C.

-

Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the phenolic hydroxyl group, forming the corresponding sodium phenoxide.

-

Add 2,2,2-trifluoroethyl triflate (or a similar reactive trifluoroethylating agent) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction carefully with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate.

-

-

Mechanistic Rationale: This step is a classic Sₙ2 reaction. The strong base, NaH, is used to quantitatively deprotonate the phenol, creating a potent nucleophile. The trifluoroethyl triflate provides a highly reactive electrophile with an excellent triflate leaving group, ensuring an efficient reaction to form the ether linkage.

Step 2: Catalytic Hydrogenation (Nitro Group Reduction)

-

Protocol:

-

Dissolve the intermediate, Methyl 4-nitro-3-(2,2,2-trifluoroethoxy)benzoate, in a suitable solvent system like ethanol or a mixture of THF/ethanol.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound, which can be further purified by recrystallization or column chromatography if necessary.

-

-

Mechanistic Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups. The palladium catalyst facilitates the addition of hydrogen across the N=O bonds of the nitro group, ultimately leading to the formation of the amine with water as the only byproduct. This method is preferable to using dissolving metal reductions (e.g., SnCl₂) as it simplifies product workup and purification.[2]

Analytical Characterization

Unambiguous characterization of the final compound is essential for its use in research. The following spectral data would be expected to confirm the structure of this compound.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (~6.5-7.5 ppm) exhibiting characteristic splitting patterns for a 1,2,4-trisubstituted ring.A quartet (~4.4 ppm) for the -OCH₂ CF₃ protons, coupled to the three fluorine atoms.A broad singlet (~4.0-5.0 ppm) for the -NH₂ protons.A singlet (~3.8 ppm) for the methyl ester (-CO₂CH₃ ) protons. |

| ¹³C NMR | A signal for the ester carbonyl carbon (~165-170 ppm).Multiple signals in the aromatic region (~110-155 ppm).A quartet for the -OCH₂ CF₃ carbon due to coupling with fluorine.A quartet for the -C F₃ carbon with a large C-F coupling constant.A signal for the methyl ester carbon (~52 ppm). |

| Mass Spec (ESI+) | Expected [M+H]⁺ peak at m/z = 250.07. |

| IR Spectroscopy | N-H stretching bands (symmetric and asymmetric) around 3350-3450 cm⁻¹.A strong C=O stretching band for the ester at ~1700-1720 cm⁻¹.Strong C-F stretching bands around 1100-1300 cm⁻¹.C-O ether stretching bands around 1250 cm⁻¹. |

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoates are privileged scaffolds in medicinal chemistry, forming the core of numerous approved drugs.[3][4] The title compound is particularly valuable due to the strategic placement of the 2,2,2-trifluoroethoxy group.

-

Bioisosteric Replacement and Metabolic Stability: The trifluoroethoxy group can be considered a bioisostere for other lipophilic groups. Crucially, the C-F bond is exceptionally strong and not susceptible to oxidative metabolism by cytochrome P450 enzymes. Placing this group at the 3-position can shield the adjacent amine from metabolic degradation, potentially increasing the compound's in vivo half-life and bioavailability.[5]

-

Modulation of Physicochemical Properties: Fluorination is a widely used strategy in drug design to fine-tune key properties.[5] The highly electronegative fluorine atoms in the trifluoroethoxy group can:

-

Increase Lipophilicity: This can enhance membrane permeability and improve passage across biological barriers like the blood-brain barrier.[5]

-

Alter Acidity/Basicity: The electron-withdrawing nature of the group can lower the pKa of the aniline nitrogen, which can modulate drug-receptor interactions and solubility profiles.

-

-

Scaffold for Targeted Therapies: The core structure of Methyl 4-amino-3-(alkoxy)benzoate is a known building block for various targeted therapies, including kinase inhibitors.[4] The amino group can be functionalized to introduce pharmacophores that interact with the hinge region of protein kinases, while the ester can be hydrolyzed to the carboxylic acid or converted to an amide to explore different binding interactions with the target protein. The trifluoroethoxy group would serve to occupy a specific hydrophobic pocket within the target's active site.

Conclusion

This compound is a high-value, synthetically accessible building block for drug discovery and development. Its defining feature, the trifluoroethoxy group, provides a powerful tool for medicinal chemists to enhance metabolic stability and optimize the pharmacokinetic profile of lead compounds. The synthetic route and analytical data presented in this guide provide a solid foundation for researchers to produce, validate, and strategically employ this compound in the creation of next-generation therapeutics.

References

[6] PubChem. Methyl 4-[(trifluoroacetyl)amino]benzoate. National Center for Biotechnology Information. [7] PubChem. Methyl 4-amino-3-fluorobenzoate. National Center for Biotechnology Information. [3] Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). [8] SynHet. Methyl 4-methyl-3-[(2,2,2-trifluoroacetyl)amino]benzoate. Tokyo Chemical Industry Co., Ltd. Methyl 4-Amino-3-methylbenzoate. [9] Al-Warhi, T., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed. [4] BenchChem. Application Notes and Protocols for Utilizing Methyl 4-amino-2-methoxybenzoate in Drug Discovery. [10] Google Patents. Process for preparing methyl 4-(aminomethyl)benzoate. [1] BLDpharm. This compound. [11] Gassman, P. G., & Gruetzmacher, G. (1977). Benzoic acid, 4-amino-3-methyl-, ethyl ester. Organic Syntheses, 56, 15. [12] PubChem. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid). National Center for Biotechnology Information. [5] J. A. V. Coelho, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [13] Li, X., et al. (2008). Methyl 4-amino-3-methylbenzoate. Acta Crystallographica Section E: Structure Reports Online, 64(4), o763. [2] ChemicalBook. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis. [14] ChemicalBook. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR spectrum. [15] Semantic Scholar. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [16] PubChem. Methyl 4-amino-3-nitrobenzoate. National Center for Biotechnology Information. [17] The Royal Society of Chemistry. Supplementary Information for an article. [18] Sigma-Aldrich. Methyl 4-aminobenzoate.

Sources

- 1. 1096863-64-7|this compound|BLD Pharm [bldpharm.com]

- 2. Methyl 4-aMino-3-(MethylaMino)benzoate synthesis - chemicalbook [chemicalbook.com]

- 3. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Methyl 4-[(trifluoroacetyl)amino]benzoate | C10H8F3NO3 | CID 786481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Methyl 4-amino-3-fluorobenzoate | C8H8FNO2 | CID 11182865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methyl 4-methyl-3-[(2,2,2-trifluoroacetyl)amino]benzoate [synhet.com]

- 9. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. (2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid) | C11H10ClF3O5S | CID 15132895 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Methyl 3-amino-4-methoxybenzoate(24812-90-6) 1H NMR spectrum [chemicalbook.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Methyl 4-amino-3-nitrobenzoate | C8H8N2O4 | CID 3941008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. rsc.org [rsc.org]

- 18. Methyl 4-aminobenzoate 98 619-45-4 [sigmaaldrich.com]

A Technical Guide to the Spectroscopic Characterization of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the self-validating nature of the described protocols are emphasized to ensure scientific integrity.

Introduction and Molecular Structure

This compound (CAS No. 1096863-64-7) possesses a unique substitution pattern on the benzene ring that imparts specific chemical and physical properties. The presence of an amino group, a trifluoroethoxy group, and a methyl ester group makes it a valuable building block in the synthesis of complex organic molecules. Understanding its spectroscopic signature is paramount for its unambiguous identification and for monitoring its reactions.

Molecular Formula: C₁₀H₁₀F₃NO₃ Molecular Weight: 249.19 g/mol

The structural features—an electron-donating amino group, a bulky and highly electronegative trifluoroethoxy group, and an electron-withdrawing methyl ester—create a distinct electronic environment around the aromatic ring, which is reflected in its spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum in a suitable solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the trifluoroethoxy group, the methyl ester, and the amino group. The substitution pattern on the benzene ring leads to a predictable splitting pattern for the aromatic protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H-5 | ~7.6 | d | ~8.5 |

| Aromatic H-6 | ~7.5 | dd | ~8.5, ~2.0 |

| Aromatic H-2 | ~6.8 | d | ~2.0 |

| -OCH₂CF₃ | ~4.4 | q | ~8.0 |

| -NH₂ | ~4.2 | br s | - |

| -OCH₃ | ~3.9 | s | - |

Causality of Signal Assignment: The aromatic proton H-5 is expected to be the most downfield due to the deshielding effect of the adjacent ester group. The H-6 proton will appear as a doublet of doublets due to coupling with both H-5 and H-2. The H-2 proton, being ortho to the electron-donating amino group, will be the most upfield of the aromatic signals. The methylene protons of the trifluoroethoxy group are coupled to the three fluorine atoms, resulting in a quartet. The amino protons typically appear as a broad singlet, and the methyl ester protons as a sharp singlet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | ~166 |

| Aromatic C-4 | ~148 |

| Aromatic C-3 | ~142 |

| Aromatic C-1 | ~128 |

| CF₃ | ~123 (q, J ≈ 277 Hz) |

| Aromatic C-5 | ~122 |

| Aromatic C-6 | ~115 |

| Aromatic C-2 | ~113 |

| -OCH₂CF₃ | ~66 (q, J ≈ 35 Hz) |

| -OCH₃ | ~52 |

Expert Insight: The quartet splitting of the CF₃ and the adjacent methylene carbon (-OCH₂-) is a key diagnostic feature, confirming the presence of the trifluoroethoxy group. The chemical shifts of the aromatic carbons are highly dependent on the electronic effects of the substituents.

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR spectra is crucial.

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

-

¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-32 scans).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (typically 1024 or more) will be required due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (0.00 ppm).

Caption: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C=O, C-O, and C-F bonds.

Predicted IR Spectral Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Amino) | 3450 - 3300 | Medium, two bands |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O Stretch (Ester) | 1720 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1620 - 1580 | Medium-Strong |

| N-H Bend (Amino) | 1650 - 1550 | Medium |

| C-O Stretch (Ester & Ether) | 1300 - 1100 | Strong |

| C-F Stretch | 1150 - 1050 | Strong, multiple bands |

Trustworthiness of Interpretation: The presence of two distinct N-H stretching bands is characteristic of a primary amine. The strong absorption around 1710 cm⁻¹ is a clear indicator of the ester carbonyl group. The region between 1300 cm⁻¹ and 1050 cm⁻¹ will be complex due to the overlapping C-O and C-F stretching vibrations, but the intensity of these bands will be a key feature.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a solid sample, the KBr pellet method is recommended for high-quality spectra. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the ATR crystal).

-

Sample Spectrum: Place the sample in the IR beam and record the spectrum.

-

Data Analysis: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for IR data acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Predicted Mass Spectrum Data

For this compound, Electron Ionization (EI) would likely lead to significant fragmentation. Electrospray Ionization (ESI) would be a softer ionization technique, likely showing a prominent protonated molecular ion.

| Ion | Predicted m/z | Identity |

| [M+H]⁺ | 250.07 | Protonated Molecular Ion (ESI) |

| [M]⁺˙ | 249.06 | Molecular Ion (EI) |

| [M-OCH₃]⁺ | 218.05 | Loss of methoxy radical |

| [M-CO₂CH₃]⁺ | 190.06 | Loss of carbomethoxy radical |

| [M-OCH₂CF₃]⁺ | 150.05 | Loss of trifluoroethoxy radical |

Mechanistic Insight: The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. The loss of the methoxy and carbomethoxy groups from the ester is a common fragmentation pathway for benzoate esters. The cleavage of the ether bond is also expected.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Infusion: Introduce the sample solution into the mass spectrometer source via direct infusion using a syringe pump.

-

Ionization: Utilize ESI in positive ion mode to generate the [M+H]⁺ ion.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and any fragment ions.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Methodological & Application

Application Note: A Modular Approach to the Synthesis of 4-Anilinoquinazoline Precursors for EGFR Kinase Inhibitor Development

Abstract

The 4-anilinoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically successful Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs), including gefitinib and erlotinib.[1][2][3] These drugs have revolutionized the treatment of certain cancers, particularly non-small-cell lung cancer (NSCLC) with specific EGFR mutations.[4] This guide provides a detailed, step-by-step protocol for the synthesis of a key kinase inhibitor precursor, N-(substituted-phenyl)-6,7-dimethoxyquinazolin-4-amine, starting from the versatile intermediate 4-chloro-6,7-dimethoxyquinazoline. We will elucidate the chemical rationale behind the chosen synthetic strategy, provide robust, self-validating protocols, and discuss the biological context of EGFR inhibition.

Introduction: The Central Role of EGFR and the Quinazoline Scaffold

The EGFR is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[5] Upon binding to ligands such as Epidermal Growth Factor (EGF), the receptor dimerizes, leading to the activation of its intracellular tyrosine kinase domain through autophosphorylation.[5] This event triggers a cascade of downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[6][7][8] In many cancers, aberrant EGFR activation—due to receptor overexpression or activating mutations—drives uncontrolled tumor growth.[9]

Quinazoline-based TKIs are designed as ATP-competitive inhibitors.[6] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and thereby blocking the downstream signaling cascades that promote cancer cell proliferation.[4][6] The modular synthesis presented here allows for the facile creation of a library of 4-anilinoquinazoline analogues by varying the aniline component, a common strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties.[3]

Figure 1: Simplified EGFR signaling pathway and mechanism of inhibition by 4-anilinoquinazolines.

Synthetic Strategy: A Two-Step Approach

Our strategy involves two primary stages:

-

Chlorination: Synthesis of the highly reactive intermediate, 4-chloro-6,7-dimethoxyquinazoline, from its corresponding 4-hydroxy precursor.

-

Nucleophilic Aromatic Substitution (SNAr): Coupling of the chloro-intermediate with a substituted aniline to yield the target 4-anilinoquinazoline precursor.

This approach is widely adopted due to its efficiency and the commercial availability of the starting materials. The reactivity of the 4-position of the quinazoline ring is significantly higher than the 2-position for nucleophilic attack, ensuring high regioselectivity in the SNAr step.[10][11]

Figure 2: Two-step synthesis of a Gefitinib precursor.

Experimental Protocols

Safety Precaution: These procedures involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Thionyl chloride (SOCl₂) is corrosive and reacts violently with water to produce toxic gases; handle with extreme care.[4]

Part 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

Causality: This step converts the stable, amide-like hydroxyl group at the 4-position into a highly reactive chloro group. Thionyl chloride is an excellent chlorinating agent for this transformation. A catalytic amount of N,N-dimethylformamide (DMF) is used to form the Vilsmeier reagent in situ, which is the active electrophilic species that facilitates the reaction.[12]

Materials & Reagents:

| Reagent/Material | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 6,7-Dimethoxyquinazolin-4(3H)-one | 206.20 | 10.0 g | 48.5 | 1.0 |

| Thionyl Chloride (SOCl₂) | 118.97 | 100 mL | 1370 | ~28 |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.1 mL | - | Cat. |

| Toluene | 92.14 | 100 mL | - | - |

| Dichloromethane (DCM) | 84.93 | 250 mL | - | - |

| Saturated Aqueous NaHCO₃ | - | 200 mL | - | - |

Step-by-Step Protocol:

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Place the apparatus in a heating mantle within a fume hood.

-

Reagent Addition: To the flask, add 6,7-dimethoxyquinazolin-4(3H)-one (10.0 g, 48.5 mmol).[13]

-

Chlorination: Carefully add thionyl chloride (100 mL) to the flask, followed by the dropwise addition of DMF (0.1 mL).[12][13]

-

Reaction: Heat the reaction mixture to reflux (approx. 76 °C) and maintain for 6 hours. The initial suspension should become a clear solution.

-

Workup - Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator. To ensure complete removal, add toluene (2 x 50 mL) and evaporate again (azeotropic removal).[13]

-

Workup - Extraction: Dissolve the resulting residue in dichloromethane (250 mL). Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL). The bicarbonate wash neutralizes any remaining acidic impurities.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate in vacuo to yield the product as a white or off-white solid.[10]

-

Validation: The product can be used in the next step without further purification if it appears as a clean solid. Expected yield is typically >95%.[13] Characterization via ¹H NMR and Mass Spectrometry is recommended to confirm identity and purity.

Part 2: Synthesis of N-(3-Chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

Causality: This is a classic Nucleophilic Aromatic Substitution (SNAr) reaction.[10] The electron-withdrawing nitrogen atoms in the quinazoline ring make the C4 carbon highly electrophilic and susceptible to attack by the nucleophilic amine of the 3-chloro-4-fluoroaniline. The reaction proceeds readily in a polar protic solvent like isopropanol, which facilitates the proton transfers involved in the mechanism.[14][15]

Materials & Reagents:

| Reagent/Material | MW ( g/mol ) | Amount | Moles (mmol) | Eq. |

| 4-Chloro-6,7-dimethoxyquinazoline | 224.65 | 6.30 g | 28.0 | 1.0 |

| 3-Chloro-4-fluoroaniline | 145.57 | 4.48 g | 30.8 | 1.1 |

| Isopropanol (IPA) | 60.10 | 100 mL | - | - |

Step-by-Step Protocol:

-

Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-6,7-dimethoxyquinazoline (6.30 g, 28.0 mmol).

-

Reagent Addition: Add 3-chloro-4-fluoroaniline (4.48 g, 30.8 mmol) and isopropanol (100 mL).[13] A slight excess of the aniline is used to ensure complete consumption of the chloroquinazoline.

-

Reaction: Stir the mixture vigorously at room temperature. A precipitate, the hydrochloride salt of the product, will typically begin to form within minutes. Continue stirring for 1-2 hours to ensure the reaction goes to completion.[13]

-

Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

-

Purification: Wash the filter cake thoroughly with fresh isopropanol (2 x 30 mL) to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified solid in a vacuum oven at 60 °C for 12-24 hours to obtain the final product as a crystalline solid.

-

Validation: The reaction is typically high-yielding (>95%).[13] The product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, Mass Spectrometry, and melting point analysis. High-Performance Liquid Chromatography (HPLC) can be used for quantitative purity assessment.

Trustworthiness and Self-Validation

A successful synthesis is validated by thorough characterization of the final product. Key analytical data should include:

-

¹H NMR (DMSO-d₆, 400 MHz): Expect characteristic signals for the aromatic protons on both the quinazoline and aniline rings, the two methoxy groups (singlets, ~3.9-4.0 ppm), and the N-H proton (a singlet, often >9.5 ppm).[14]

-

Mass Spectrometry (ESI+): The molecular ion peak [M+H]⁺ should be observed at m/z corresponding to the calculated molecular weight of the product.

-

Melting Point: A sharp melting point indicates high purity.

-

HPLC: Purity should ideally be >98% for use in further drug development studies.

References

-

Rani, P., et al. (2023). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 15(6), 115-118. [Link]

-

MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

-

Sielecki, T. M., et al. (2001). 4-Anilinoquinazolines Bearing Solubilizing Groups: Synthesis and Inhibitor Activity against the Tyrosine Kinase Activity of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 44(18), 2902-2915. [Link]

-

PubMed. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

-

Normanno, N., et al. (2007). Targeting the EGFR signaling pathway in cancer therapy. Current Drug Targets, 8(7), 779-790. [Link]

-

ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]

-

StatPearls. (2023). Biochemistry, Epidermal Growth Factor Receptor. NCBI Bookshelf. [Link]

-

Frontiers. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses. [Link]

-

Journal of Organic Chemistry. (n.d.). ACS Publications. [Link]

Sources

- 1. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Biochemistry, Epidermal Growth Factor Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. lifesciences.danaher.com [lifesciences.danaher.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. researchgate.net [researchgate.net]

Mastering the Purification of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate: An Application Guide for Researchers

Abstract

This comprehensive application note provides detailed protocols and expert guidance for the purification of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate, a key intermediate in the synthesis of various pharmacologically active compounds. Recognizing the critical role of purity in drug development and research, this guide moves beyond generic procedures to offer a scientifically grounded approach to obtaining this compound in high purity. We will explore purification strategies based on recrystallization and column chromatography, explaining the rationale behind solvent selection and procedural steps. This document is intended for researchers, scientists, and professionals in the field of drug development who require a reliable and in-depth understanding of purification techniques for this and structurally related molecules.

Introduction: The Importance of Purity

This compound (CAS No. 1096863-64-7) is a substituted aminobenzoate ester that serves as a versatile building block in medicinal chemistry. Its structure, featuring an aromatic amine, a methyl ester, and a trifluoroethoxy group, offers multiple points for chemical modification. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, complicate reaction monitoring, and ultimately impact the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides a detailed examination of two primary purification techniques: recrystallization and column chromatography. The choice of method will depend on the scale of the purification, the nature of the impurities, and the desired final purity.

Foundational Knowledge: Synthesis and Impurity Profile

A robust purification strategy is built upon an understanding of the compound's synthesis and the likely impurities. While a specific, detailed synthesis of this compound is not widely published in peer-reviewed journals, its structure suggests a synthetic route involving the etherification of a 3-hydroxy-4-aminobenzoate derivative with a trifluoroethylating agent, or the reduction of a corresponding nitro compound.

Potential Impurities May Include:

-

Starting Materials: Unreacted methyl 3-hydroxy-4-aminobenzoate or its nitro precursor.

-

Reagents: Excess trifluoroethylating agents or byproducts from their decomposition.

-

Side Products: Isomers formed during synthesis, or products of over-alkylation. For instance, N-alkylation of the amino group is a possibility.

-

Degradation Products: Aromatic amines can be susceptible to oxidation, leading to colored impurities[1].

A logical workflow for the purification process is outlined below:

Caption: General purification workflow for this compound.

Purification by Recrystallization: The Art of Crystal Engineering

Recrystallization is a powerful technique for purifying crystalline solids[2]. It relies on the principle that the solubility of a compound in a solvent increases with temperature. By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will crystallize out, leaving the impurities dissolved in the mother liquor.

Solvent Selection: The Key to Success

The choice of solvent is critical for effective recrystallization. An ideal solvent should:

-

Dissolve the compound sparingly or not at all at room temperature.

-

Dissolve the compound completely at its boiling point.

-

Not react with the compound.

-

Have a boiling point that is not excessively high or low.

-

Be easily removable from the purified crystals.

Based on the structure of this compound, which possesses both polar (amine, ester) and non-polar (aromatic ring, trifluoroethoxy group) characteristics, a solvent system of intermediate polarity is likely to be effective.

Table 1: Suggested Solvents for Recrystallization Screening

| Solvent/Solvent System | Rationale |

| Ethanol/Water | A common and effective mixture for many organic compounds. The polarity can be fine-tuned by adjusting the ratio. |

| Isopropanol | A slightly less polar alcohol than ethanol, which may offer different solubility characteristics. |

| Ethyl Acetate/Hexane | A versatile non-polar/polar mixture. The compound is likely soluble in ethyl acetate, and hexane can be added as an anti-solvent. |

| Toluene | The aromatic nature of toluene can aid in dissolving the compound at elevated temperatures. |

Step-by-Step Recrystallization Protocol

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (or the more polar solvent of a binary system). Heat the mixture to the boiling point of the solvent with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.

-

Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote the growth of large, pure crystals, avoid disturbing the flask. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

-

Cooling: Once the solution has reached room temperature and crystal formation has ceased, place the flask in an ice bath to maximize the yield of crystals.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Purification by Column Chromatography: For More Challenging Separations

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while being carried through by a mobile phase[3]. This method is particularly useful for purifying non-crystalline (oily) products or for separating complex mixtures of impurities.

The Stationary and Mobile Phases

-

Stationary Phase: For a compound of intermediate polarity like this compound, silica gel is the most common and effective stationary phase[3].

-

Mobile Phase (Eluent): The choice of eluent is crucial for achieving good separation. A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand. The ideal Rf value for the target compound on a TLC plate is typically between 0.3 and 0.5 for good separation on a column[3].

Given the presence of a basic amino group, which can interact strongly with the acidic silica gel, leading to tailing and poor separation, it is often beneficial to add a small amount of a basic modifier to the eluent.

Table 2: Recommended Eluent Systems for Column Chromatography

| Eluent System | Modifier (if needed) | Rationale |

| Hexane/Ethyl Acetate | 0.5-1% Triethylamine | A standard solvent system for compounds of intermediate polarity. Triethylamine helps to suppress tailing by neutralizing acidic sites on the silica gel. |

| Dichloromethane/Methanol | 0.5-1% Triethylamine | A more polar solvent system for compounds that are not sufficiently mobile in hexane/ethyl acetate. |

Step-by-Step Column Chromatography Protocol

Caption: Step-by-step workflow for column chromatography purification.

-

TLC Analysis: Develop a suitable eluent system by running TLC plates of the crude material in various solvent mixtures. Aim for an Rf of ~0.3-0.5 for the target compound.

-

Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.

-

Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel. Carefully load the sample onto the top of the packed column.

-

Elution: Begin eluting the column with the chosen solvent system. If a gradient elution is necessary, gradually increase the polarity of the mobile phase.

-

Fraction Collection: Collect the eluent in a series of fractions.

-

Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

-

Combining Fractions: Combine the fractions that contain the pure product.

-

Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Purity Assessment and Characterization

After purification, it is essential to verify the purity and confirm the identity of the compound.

-

Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system is a good indication of purity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a more quantitative method for assessing purity. A single sharp peak in the chromatogram indicates a high degree of purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the purified compound.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound, further confirming its identity.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule.

Conclusion

The successful purification of this compound is a critical step in its use as a chemical intermediate. By carefully selecting the appropriate purification technique and optimizing the experimental conditions, researchers can obtain this compound in high purity, ensuring the reliability and reproducibility of their subsequent research and development efforts. The protocols and rationale presented in this application note provide a solid foundation for achieving this goal.

References

-

Columbia University. Column chromatography. [Link]

-

How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Chemistry Stack Exchange. [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

Sources

Application of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate in organic synthesis.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the application of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate in organic synthesis. While direct literature on this specific molecule is sparse, its structural motifs—a substituted aniline and a trifluoroethoxylated aromatic ring—suggest its significant potential as a versatile building block in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and agrochemicals. This guide will propose a viable synthetic route to the title compound and explore its prospective applications, complete with detailed, field-proven protocols for key transformations.

Introduction: A Building Block of Strategic Importance

This compound is a trifunctional aromatic compound possessing an amine, an ether, and an ester functional group. This unique combination makes it a highly valuable intermediate for the synthesis of a diverse range of target molecules. The aniline moiety serves as a nucleophile and a precursor for diazonium salts, enabling a wide array of aromatic substitutions and coupling reactions. The methyl ester can be readily hydrolyzed or converted to other functional groups.

Crucially, the 3-(2,2,2-trifluoroethoxy) substituent imparts unique properties to the molecule and its derivatives. The trifluoroethoxy group is a bioisostere for other functionalities and is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates to their biological targets.[1][2] Its strong electron-withdrawing nature also influences the reactivity of the aromatic ring.

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound can be envisioned starting from commercially available Methyl 4-amino-3-hydroxybenzoate. The synthesis involves two key steps: etherification of the phenolic hydroxyl group followed by manipulation of the amino group if necessary.

Diagram: Proposed Synthetic Pathway

Caption: Proposed synthesis of the title compound.

Protocol 1: Synthesis of this compound via Williamson Ether Synthesis

This protocol is based on the well-established Williamson ether synthesis, adapted for the trifluoroethoxylation of a phenol.[3][4][5][6]

Materials:

-

Methyl 4-amino-3-hydroxybenzoate

-

2,2,2-Trifluoroethyl triflate (or 2,2,2-trifluoroethyl p-toluenesulfonate)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add Methyl 4-amino-3-hydroxybenzoate (1.0 eq).

-

Add dry DMF or acetone as the solvent.

-

Add a base, such as potassium carbonate (1.5-2.0 eq) or cesium carbonate (1.2-1.5 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Slowly add the trifluoroethylating agent, such as 2,2,2-trifluoroethyl triflate (1.1-1.3 eq), to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Expert Insights:

-

The choice of base is critical. Cesium carbonate is often more effective for Williamson ether synthesis with less reactive phenols due to its higher solubility and the "cesium effect."

-

The trifluoroethylating agent should be added slowly to control any potential exotherm.

-

Anhydrous conditions are important to prevent hydrolysis of the ester and the trifluoroethylating agent.

Applications in Organic Synthesis

The strategic placement of the amino, ester, and trifluoroethoxy groups allows for a multitude of subsequent transformations, making this compound a valuable intermediate.

Synthesis of Bioactive Amides and Peptides

The primary amino group of the aniline moiety can readily undergo acylation to form amide bonds, a cornerstone of many pharmaceutical compounds.[7][8][9]

Diagram: Amide Bond Formation

Caption: General scheme for amide synthesis.

Protocol 2: General Procedure for Amide Coupling

Materials:

-

This compound

-

A carboxylic acid of interest

-

Coupling agent (e.g., HATU, HBTU, EDC/HOBt)

-

Organic base (e.g., Diisopropylethylamine (DIPEA), Triethylamine (TEA))

-

Anhydrous solvent (e.g., DMF, Dichloromethane (DCM))

Procedure:

-

Dissolve the carboxylic acid (1.0-1.2 eq) in the anhydrous solvent in a dry reaction vessel.

-

Add the coupling agent (1.1-1.3 eq) and the organic base (2.0-3.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add a solution of this compound (1.0 eq) in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer, concentrate, and purify the product by chromatography or recrystallization.

Trustworthiness Note: The success of amide coupling reactions is highly dependent on the choice of coupling agent and reaction conditions, especially for less nucleophilic anilines. Optimization of these parameters may be necessary for specific substrates.

Synthesis of Heterocyclic Compounds

The substituted aniline is a key precursor for the synthesis of various nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and agrochemicals. For example, it can be used to construct benzimidazoles, quinolines, and other fused ring systems.

Protocol 3: Synthesis of a Benzimidazole Derivative (Illustrative)

Materials:

-

This compound

-

Formic acid or a suitable aldehyde

-

Oxidizing agent (e.g., nitrobenzene, air)

-

Solvent (e.g., Ethanol, Acetic acid)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in the chosen solvent.

-

Add formic acid (excess) or the aldehyde (1.1 eq).

-

Heat the mixture to reflux.

-

If necessary, introduce an oxidizing agent to facilitate the cyclization.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction, neutralize if necessary, and extract the product.

-

Purify by standard methods.

Electrophilic Aromatic Substitution

The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions.[10][11][12] This allows for further functionalization of the aromatic ring at the positions ortho to the amino group.

Diagram: Electrophilic Aromatic Substitution

Caption: Electrophilic substitution on the aniline ring.

Data Summary

| Property | Value |

| Molecular Formula | C₁₀H₁₀F₃NO₃ |

| Molecular Weight | 249.19 g/mol |

| Key Functional Groups | Primary Amine, Methyl Ester, Trifluoroethoxy Ether |

| Predicted Reactivity | Nucleophilic at Nitrogen, Susceptible to Electrophilic Aromatic Substitution, Ester Hydrolysis/Amidation |

Conclusion

This compound, while not extensively documented, represents a highly promising and versatile building block for organic synthesis. Its trifunctional nature, combined with the beneficial properties imparted by the trifluoroethoxy group, makes it an attractive starting material for the discovery and development of new pharmaceuticals and agrochemicals. The protocols and applications outlined in this guide are based on well-established chemical principles and are intended to provide a solid foundation for researchers to explore the full potential of this valuable intermediate.

References

- ACS Publications. (2021). Synthesis of Substituted Anilines from Cyclohexanones Using Pd/C–Ethylene System and Its Application to Indole Synthesis. Organic Letters.

- ChemicalBook. 4-Amino-3-hydroxybenzoic acid synthesis.

- PubMed Central. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- PrepChem.com.

- Google Patents. Process for producing 4-amino-3-oxo-butanoic acid ester. EP1097919A2.

- ChemicalBook. (2023). 4-Amino-3-hydroxybenzoic acid:a fundamental building block.

- PubMed. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses.

- Google Patents. Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.

- Google Patents. Preparation method of 3-amino-4-hydroxybenzoic acid. CN105237423A.

- MedchemExpress.com. 4-Amino-3-hydroxybenzoic acid | Biochemical Reagent.

- NIH. (2016).

- TCI Chemicals.

- Google Patents. Tertiary-aminoalkyl 4-substituted-2-(tertiary-aminoalkoxy)

- BYJU'S. Electrophilic Substitution Reaction of Anilines.

- ACS Publications. Photocatalytic C–H Trifluoroethoxylation of (Hetero)arenes. Organic Letters.

- Organic Chemistry Portal.

- Taylor & Francis. (2021). A facile 2,2,2-trifluoroethyl fatty acid ester synthesis with phenyl(2,2,2-trifluoroethyl)

- Fluorine Notes. (2021). Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes.

- Chemistry Steps. Reactions of Aniline.

- NIH. (2024).

- MDPI.

- ResearchGate. (2014). Does anyone have experience with amide coupling reaction of aniline?

- ResearchGate.

- NIH.

- MDPI. 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.

- Khan Academy. (2025). EAS reactions of aniline. YouTube.

- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.

- Chemistry LibreTexts. (2022). Chemistry of Amides.

- ResearchGate. Trifluoroethylation of phenols with various electrophiles.

- Cresset Group. (2024). Aniline replacement in drug-like compounds.

- ChemRxiv.

- Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube.

- ResearchGate.

- MDPI. Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies.

- Google Patents.

- NIH. (2024).

- RSC Publishing. (2015).

- ResearchGate. Synthesis of Trifluoromethoxylated (Hetero)

- ACS Publications. Single and Double Electrophilic Addition Reactions to the Aniline Ring Promoted by a Tungsten π-Base. Organometallics.

- TCI Chemicals.

- ACS Publications. (2012).

- Beilstein Journals. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.

- Google Patents. Biological synthesis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)

- WUR eDepot. (2023). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides.

- Allen. Anilines: Reactions, Reaction Mechanisms and FAQs.

- Wisdomlib. Substituted aniline: Significance and symbolism.

- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.

- The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. YouTube.

- ResearchGate. The synthetic derivatives of the p-aminobenzoic acid synthesized through different routes.

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]

- 2. Metallaphotocatalytic triple couplings for modular synthesis of elaborate N-trifluoroalkyl anilines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. m.youtube.com [m.youtube.com]

- 6. TCI Practical Example: 2,2,2-Trifluoroethyl Etherification Using 2,2,2-Trifluoroethyl p-Toluenesulfonate | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Amide synthesis by acylation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. byjus.com [byjus.com]

- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 12. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]

Use of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate in agrochemical research.

An Application Guide for the Agrochemical Evaluation of Methyl 4-amino-3-(2,2,2-trifluoroethoxy)benzoate

Introduction: Deconstructing a Candidate Agrochemical

In the relentless pursuit of novel solutions for crop protection, the synthesis and evaluation of new chemical entities are paramount. This compound is a molecule of significant interest, positioned at the intersection of proven agrochemical scaffolds and modern chemical design principles. This guide provides a comprehensive framework for researchers and scientists to systematically investigate its potential as a valuable tool in agriculture.

The molecule's structure offers several clues to its potential bioactivity:

-

Benzoic Acid Core: Derivatives of benzoic acid are a well-established class of plant growth regulators (WSSA Group 4), acting as synthetic auxins that induce uncontrolled growth in susceptible broadleaf weeds.[1][2] This scaffold provides a strong starting point for herbicidal investigation.

-

Trifluoroethoxy Moiety: The introduction of fluorine-containing groups is a cornerstone of modern agrochemical design. The 2,2,2-trifluoroethoxy group can dramatically increase the metabolic stability of a molecule by blocking sites susceptible to oxidative degradation by cytochrome P450 enzymes.[3] This enhancement in stability often translates to longer residual activity and improved field performance. Furthermore, this group can modify lipophilicity and binding affinity to target enzymes.[4]

-

4-Amino Group: The primary amine at the 4-position is a critical handle for potential derivatization in structure-activity relationship (SAR) studies. It also significantly influences the electronic properties and potential binding interactions of the molecule within a biological target.

This document eschews a rigid template, instead presenting a logical, hypothesis-driven research cascade. It is designed to guide the investigator from basic characterization through to primary bio-efficacy screening, providing not just the "how" but the critical "why" behind each protocol.

Section 1: Foundational Characterization & Analytical Protocols

Before any biological assessment, a thorough understanding of the compound's physicochemical properties and a reliable method for its quantification are essential. These foundational data are critical for formulation development, environmental fate studies, and interpreting biological results.

Application Note: The Importance of Physicochemical Data

The interaction of a potential agrochemical with its environment and target organism is governed by its physical and chemical properties. Solubility dictates how a compound can be formulated for application, while the octanol-water partition coefficient (LogP) provides a crucial estimate of its ability to cross biological membranes. These parameters are not mere data points; they are predictive tools for bioavailability and environmental mobility.

Table 1: Key Physicochemical Parameters for Evaluation

| Property | Experimental Method | Rationale for Agrochemical Research |

| Water Solubility | Shake-flask method (OECD 105) | Determines suitability for aqueous formulations and potential for leaching in soil. |

| LogP (Kow) | HPLC method (OECD 117) | Predicts lipophilicity, membrane permeability, and potential for bioaccumulation. |

| Vapor Pressure | Gas saturation method (OECD 104) | Indicates potential for volatility and off-target movement after application. |

| pKa | Titration or UV-spectroscopy | Determines the ionization state at different pH values, affecting uptake and mobility in soil and plants. |

| Chemical Stability | Hydrolysis as a function of pH (OECD 111) | Assesses degradation kinetics in aqueous environments, crucial for shelf-life and environmental persistence. |

Protocol 1.1: Quantitative Analysis by Reverse-Phase HPLC

This protocol establishes a self-validating method for the routine quantification of this compound in various matrices.

Causality: A robust and validated analytical method is the bedrock of trustworthy research. It ensures that concentrations used in bioassays are accurate and that metabolic or degradation studies are reliable. The choice of a C18 column is standard for moderately polar aromatic compounds, and the mobile phase is optimized for sharp, symmetrical peak resolution.

Materials:

-

This compound (analytical standard grade, >98% purity)

-

Acetonitrile (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

C18 Reverse-Phase HPLC Column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

HPLC system with UV detector

Procedure:

-

Standard Preparation: Prepare a 1 mg/mL stock solution of the analytical standard in acetonitrile. From this, create a series of calibration standards ranging from 0.1 µg/mL to 100 µg/mL by serial dilution.

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.

-

Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan)

-

Gradient Program:

-

0-2 min: 30% B

-

2-15 min: Linear gradient from 30% to 95% B

-

15-18 min: Hold at 95% B

-

18-18.5 min: Return to 30% B

-

18.5-25 min: Column re-equilibration at 30% B

-

-

-

Validation:

-

Linearity: Inject the calibration standards in triplicate and plot the peak area against concentration. The correlation coefficient (R²) should be >0.999.

-

Precision & Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations to ensure reproducibility (RSD < 5%) and accuracy (recovery between 95-105%).

-

Section 2: Hypothesis-Driven Screening for Herbicidal Activity

The structural similarity to benzoic acid herbicides makes herbicidal activity the primary hypothesis to investigate. A tiered screening approach is most efficient, starting with a broad primary screen to detect any phytotoxicity, followed by more detailed studies if activity is confirmed.

Workflow 2.1: Herbicide Screening Cascade

This diagram outlines the logical progression from initial discovery to mode of action confirmation.

Caption: Logical workflow for evaluating herbicidal potential.

Protocol 2.1: Primary Whole-Plant Herbicidal Screen

Causality: This protocol is designed to answer the fundamental question: "Does this compound have any effect on plant growth?". Using both a monocot (grass) and a dicot (broadleaf) species is crucial, as many herbicides have selective activity. Pre-emergence application tests for soil-based, root-uptake activity, while post-emergence application tests for foliar uptake.[5]

Indicator Species:

-

Monocot: Oat (Avena sativa)

-

Dicot: Cress (Lepidium sativum) or Radish (Raphanus sativus)

Procedure:

-

Planting: Sow seeds of indicator species in 9 cm pots filled with a standard potting medium. Prepare at least 5 replicate pots per treatment group.

-

Pre-Emergence Application:

-

Within 24 hours of sowing, spray the soil surface of one set of pots evenly with the test compound formulated in a suitable solvent (e.g., acetone/water with a non-ionic surfactant) at a high screening rate (e.g., 1000-2000 g a.i./ha).

-

Include a "solvent only" negative control and a positive control with a commercial standard herbicide (e.g., 2,4-D for dicots, pendimethalin for pre-emergence).

-

-

Post-Emergence Application:

-

Allow a separate set of pots to grow in a controlled environment (22-25°C, 16:8h light:dark cycle) until the plants reach the 2-3 true leaf stage.

-

Apply the test compound and controls as a foliar spray to this set of plants.

-

-

Evaluation:

-

Place all pots in the controlled growth environment and water as needed.

-

At 7 and 14 days after treatment (DAT), visually assess herbicidal injury using a 0-100% scale (0 = no effect, 100 = complete plant death).

-

At 14 DAT, harvest the above-ground biomass, record the fresh weight, and then dry at 60°C to a constant weight to determine the dry weight.

-

Data Interpretation: A statistically significant reduction in biomass or a high visual injury score (>50%) compared to the negative control indicates positive herbicidal activity and warrants progression to dose-response studies to determine the GR₅₀ (the dose required to reduce growth by 50%).

Section 3: Investigating Potential as a Herbicide Safener

An equally valuable application for a novel compound is as a herbicide safener. Safeners are chemicals co-applied with herbicides to protect the crop from injury without reducing weed control efficacy.[6] They typically function by enhancing the crop's natural metabolic detoxification pathways, such as upregulating glutathione S-transferases (GSTs) or cytochrome P450s.[7]

Workflow 3.1: Herbicide Safener Evaluation

Caption: Experimental logic for testing herbicide safener activity.

Protocol 3.1: Maize Safening Bioassay against S-metolachlor

Causality: This assay creates a scenario of controlled herbicide stress on a tolerant but still susceptible crop (maize). S-metolachlor is a widely used herbicide that can cause injury to maize under certain conditions. A successful safener will mitigate these injury symptoms.[8] The inclusion of multiple controls is essential to validate that the observed effect is true safening.

Materials:

-

Maize seeds (Zea mays)

-

S-metolachlor (commercial formulation)

-

Test Compound (this compound)

-

Standard potting medium

-

Growth chamber or greenhouse

Procedure:

-

Treatment Groups: Prepare the following treatment groups (n=5 replicates):

-

Untreated Control: No treatment.

-

Solvent Control: Sprayed with formulation blank.

-

Herbicide Only: Sprayed with a marginally injurious rate of S-metolachlor (e.g., 1X the recommended field rate).

-

Test Compound Only: Sprayed with the test compound alone to check for phytotoxicity.

-

Herbicide + Test Compound: Sprayed with S-metolachlor and the test compound as a tank mix.

-

-

Planting and Application:

-

Sow 3-4 maize seeds per pot.

-

Apply treatments pre-emergence to the soil surface as described in Protocol 2.1.

-

-

Growth and Evaluation:

-

Grow plants for 14-21 days in a controlled environment.

-

Assess injury symptoms, focusing on stunting, leaf malformation, and overall vigor. Use the 0-100% visual injury scale.

-

Measure plant height and harvest above-ground fresh and dry biomass.

-

Data Interpretation: A successful safening effect is demonstrated if the "Herbicide + Test Compound" group shows a statistically significant reduction in visual injury and a significant increase in biomass compared to the "Herbicide Only" group, while the "Test Compound Only" group shows no phytotoxicity.

References

-

Ahmed, N. R., & Al-Etewi, M. J. E. (2023). RP-HPLC METHOD FOR DETERMINATION OF METHYL 4-HYDROXY BENZOATE AS PRESERVATIVE IN PHARMACEUTICAL FORMULATIONS. European Journal of Pharmaceutical and Medical Research, 10(8), 59-65. [Link]

-

Bayer Crop Science Canada. (2021). Understanding Cereal Herbicide Modes of Action. [Link]

-

Fishel, F. (2016). Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. [Link]

-

Hennigh, S. (n.d.). Herbicide How-To: Understanding Herbicide Mode of Action. Oklahoma State University Extension. [Link]

- Hess, F. D. (2000). Light-dependent herbicides: an overview. Weed Science, 48(2), 160-170.

-

Jablonkai, I. (2011). Molecular Mechanism of Action of Herbicides. In Herbicides and Environment. IntechOpen. [Link]

-

Jeschek, P. (2023). Recent developments in fluorine-containing pesticides. Pest Management Science. [Link]

-

Kreuz, K., Tommasini, R., & Martinoia, E. (1996). Herbicide Safeners: Recent Advances and Biochemical Aspects of Their Mode of Action. Reviews of Weed Science, 6, 87-106. [Link]

-

Li, et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Pesticide Science, 46(3), 253-268. [Link]

- Riechers, D. E., Kreuz, K., & Zhang, Q. (2010). Detoxification without intoxication: herbicide safeners and glutathione S-transferases. Science, 327(5969), 1099-1100.

-

Scott, J. E., & Walton, J. D. (1997). Herbicide Safener-Binding Protein of Maize: Purification, Cloning, and Expression of an Encoding cDNA. Plant Physiology, 115(2), 439-445. [Link]

-

Sosnoskie, L. (2013). Understanding herbicide mechanisms (modes) of action and how they apply to resistance management in orchards and vineyards. University of California Agriculture and Natural Resources. [Link]

-

Wright, S. W. (2000). A Convenient Preparation of Methyl 4-(2-Aminoethyl)benzoate. Organic Preparations and Procedures International, 32(4), 383-386. [Link]

-

Yang, C., et al. (2022). Methyl Benzoate as a Promising, Environmentally Safe Insecticide: Current Status and Future Perspectives. Insects, 13(3), 279. [Link]

- Zablotowicz, R. M., & Reddy, K. N. (2004). Impact of SSO (sulfosulfuron) on corn (Zea mays) root colonization by GFP-tagged Pseudomonas fluorescens. Canadian Journal of Microbiology, 50(12), 1029-1034.

Sources

- 1. extension.okstate.edu [extension.okstate.edu]

- 2. Understanding Cereal Herbicide Modes of Action | Bayer Crop Science Canada [cropscience.bayer.ca]

- 3. researchgate.net [researchgate.net]